molecular formula C5H7N3OS B1331218 4-Methyl-1,3-thiazole-5-carbohydrazide CAS No. 89179-72-6

4-Methyl-1,3-thiazole-5-carbohydrazide

Cat. No. B1331218
CAS RN: 89179-72-6
M. Wt: 157.2 g/mol
InChI Key: AZRMUFUNXPTTHF-UHFFFAOYSA-N
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Description

4-Methyl-1,3-thiazole-5-carbohydrazide is a chemical compound with the molecular formula C5H7N3OS . It is a derivative of thiazole, a heterocyclic compound that consists of a five-membered ring containing sulfur and nitrogen .


Synthesis Analysis

The synthesis of 4-Methyl-1,3-thiazole-5-carbohydrazide involves several steps. The compound 4-Methyl-2-phenylthiazole-5-carbohydrazide is used as a synthon . This compound reacts with various aromatic aldehydes to form new compounds . The exact synthesis process can vary depending on the desired end product .


Molecular Structure Analysis

The molecular structure of 4-Methyl-1,3-thiazole-5-carbohydrazide consists of a thiazole ring, which is a five-membered ring containing sulfur and nitrogen . The pi (π) electrons in the ring are free to move from one bond to other bonds, giving the ring aromatic properties .


Chemical Reactions Analysis

The thiazole ring in 4-Methyl-1,3-thiazole-5-carbohydrazide has many reactive positions where various chemical reactions can take place, such as donor–acceptor, nucleophilic, and oxidation reactions . The exact chemical reactions that this compound undergoes can depend on the conditions and the other compounds present .


Physical And Chemical Properties Analysis

4-Methyl-1,3-thiazole-5-carbohydrazide is a powder with a molecular weight of 157.2 . It has a melting point of 163-168 degrees Celsius .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity . It is recommended to avoid breathing dust and contact with skin and eyes, and to wear protective clothing, gloves, safety glasses, and a dust respirator .

Future Directions

There is ongoing research into the potential uses of 4-Methyl-1,3-thiazole-5-carbohydrazide and related compounds. For example, some derivatives of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide have shown significant antimicrobial activity . Another promising candidate is acyl-hydrazone 12, obtained from condensation with 4-bromo-benzaldehyde, which has shown potent growth inhibitory effects .

properties

IUPAC Name

4-methyl-1,3-thiazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS/c1-3-4(5(9)8-6)10-2-7-3/h2H,6H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRMUFUNXPTTHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70293760
Record name 4-methyl-1,3-thiazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1,3-thiazole-5-carbohydrazide

CAS RN

89179-72-6
Record name NSC91890
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91890
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methyl-1,3-thiazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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